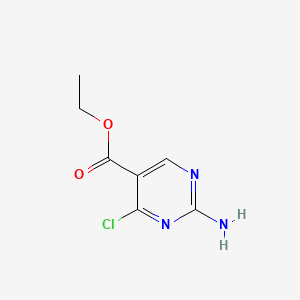
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 175.57 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) . This indicates the presence of a 1,2,4-triazole ring, a chloro group, and a propanoic acid group in the molecule.Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research has demonstrated that triazoles play a crucial role in the synthesis of new pharmaceuticals, with several structural variations enabling the targeting of different biological pathways (Ferreira et al., 2013). The versatility of triazole rings, including 1H-1,2,4-triazoles, underpins their utility in creating compounds with tailored pharmacological profiles.
Antimicrobial and Antifungal Applications
Recent literature has highlighted the significance of 1,2,4-triazole derivatives in antimicrobial and antifungal applications. These compounds have demonstrated efficacy against various bacterial and fungal pathogens, showcasing their potential as candidates for new antimicrobial and antifungal agents. The exploration of triazole chemistry has opened avenues for the development of novel therapeutic agents targeting resistant strains of bacteria and fungi, which is a growing concern in the medical field (Ohloblina, 2022).
Corrosion Inhibition
Another interesting application of triazole derivatives is in the field of corrosion inhibition. The design and synthesis of 1,2,3-triazole compounds have been researched for their effectiveness as molecular well-defined corrosion inhibitors for metals and their alloys in aggressive media. This application is particularly relevant in industrial settings where metal preservation is crucial. The ability of triazole derivatives to form stable and protective layers on metal surfaces helps in mitigating the effects of corrosion, extending the lifespan of metal components (Hrimla et al., 2021).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, have been a subject of considerable interest. These studies provide insights into the methods of synthesis and the unique properties of triazole compounds, which are relevant for various industrial and pharmaceutical applications. The versatility in chemical modifications allows for the creation of compounds with desired functional properties, catering to specific research and industrial needs (Parchenko, 2019).
Properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDCYGGFIDYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260971 |
Source


|
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-11-4 |
Source


|
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)




![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)





